Cas no 85979-49-3 (4-(4-Fluorophenyl)pyrimidin-2-amine)

4-(4-Fluorophenyl)pyrimidin-2-amine structure
85979-49-3 structure
Product Name:4-(4-Fluorophenyl)pyrimidin-2-amine
N.o CAS:85979-49-3
MF:C10H8FN3
MW:189.189024925232
MDL:MFCD03407836
CID:991292
PubChem ID:605125
Update Time:2025-08-02

4-(4-Fluorophenyl)pyrimidin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(4-Fluorophenyl)pyrimidin-2-amine
    • 4-(4-Fluorophenyl)-2-pyrimidinamine (ACI)
    • 2-Amino-4-(4-fluorophenyl)pyrimidine
    • AS-31821
    • BMQMEWBCECPRET-UHFFFAOYSA-N
    • MFCD03407836
    • DTXSID10345515
    • STL176685
    • AKOS000123972
    • 4-(4-Fluorophenyl)-2-pyrimidinamine #
    • SCHEMBL17200126
    • CS-0060242
    • 4-(4-Fluorophenyl)-2-pyrimidinamine
    • AC-33852
    • 85979-49-3
    • DB-076504
    • Pyrimidine, 2-amino-4-(4-fluorophenyl)-
    • SB55834
    • MDL: MFCD03407836
    • Inchi: 1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
    • Chave InChI: BMQMEWBCECPRET-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C2C=CN=C(N)N=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 189.07000
  • Massa monoisotópica: 189.07022543g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 180
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.6
  • Superfície polar topológica: 51.8Ų

Propriedades Experimentais

  • Cor/Forma: Solid
  • PSA: 51.80000
  • LogP: 2.44610

4-(4-Fluorophenyl)pyrimidin-2-amine Informações de segurança

4-(4-Fluorophenyl)pyrimidin-2-amine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
033282-250mg
4-(4-Fluoro-phenyl)-pyrimidin-2-ylamine
85979-49-3 95%
250mg
£107.00 2022-03-01
Fluorochem
033282-1g
4-(4-Fluoro-phenyl)-pyrimidin-2-ylamine
85979-49-3 95%
1g
£226.00 2022-03-01
Fluorochem
033282-5g
4-(4-Fluoro-phenyl)-pyrimidin-2-ylamine
85979-49-3 95%
5g
£880.00 2022-03-01
AstaTech
31236-0.25/G
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE
85979-49-3 97%
0.25g
$79 2023-09-17
AstaTech
31236-1/G
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE
85979-49-3 97%
1/G
$339 2022-06-02
AstaTech
31236-5/G
2-AMINO-4-(4-FLUOROPHENYL)PYRIMIDINE
85979-49-3 97%
5/G
$1107 2022-06-02
Alichem
A089005160-1g
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3 97%
1g
$201.40 2023-08-31
Alichem
A089005160-5g
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3 97%
5g
$614.52 2023-08-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB12073-25g
2-Amino-4-(4-fluorophenyl)pyrimidine
85979-49-3 97%
25g
$1358 2023-09-07
Matrix Scientific
087965-1g
4-(4-Fluorophenyl)pyrimidin-2-amine
85979-49-3
1g
$286.00 2023-09-06

4-(4-Fluorophenyl)pyrimidin-2-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 70 °C
Referência
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine
Ramade, Kadachha Raju; et al, World News of Natural Sciences, 2021, 37, 92-101

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  16 h, reflux
Referência
A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove
Evison, Benny J.; et al, Bioorganic & Medicinal Chemistry, 2020, 28(6),

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt; 1 h, rt; 8 - 9 h, reflux
Referência
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Método de produção 4

Condições de reacção
Referência
Reactivity constants of complex substituents. 2-Substituted and 6-substituted 4-pyrimidyl groups
Baram, S. G.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1983, (2), 111-17

Método de produção 5

Condições de reacção
Referência
Reactivity constants of complex substituents. 2-Substituted and 6-substituted 4-pyrimidyl groups
Baram, S. G.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1983, (2), 111-17

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: 1-Butanol ;  12 h, reflux
Referência
Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents
Kumar Prajapti, Santosh; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(13), 3024-3028

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Isopropanol ;  48 h, reflux
Referência
Introducing "synthesis route-based hit identification approach" as a tool in medicinal chemistry and its application in investigating the antiproliferative and antimicrobial effects of 2-aminopyrimidine derivatives
Mohebbi, Shohreh; et al, International Journal of Drug Discovery, 2011, 3(2), 78-87

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 - 24 h, rt
Referência
Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation
Scapin, Elisandra; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, reflux
Referência
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  12 h, reflux
Referência
Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors
Guggilapu, Sravanthi Devi; et al, European Journal of Medicinal Chemistry, 2017, 128, 1-12

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ,  Water ;  10 h, rt → reflux
Referência
Synthesis and antifungal activity of N-(4'-Substituted aromatic pyrimidin-2'-yl)-2-ethoxycarbonyl phenyl sulfonylurea derivatives
Liu, Zhuo; et al, Gaodeng Xuexiao Huaxue Xuebao, 2013, 34(8), 1868-1872

Método de produção 12

Condições de reacção
1.1 Reagents: Guanidine hydrochloride ,  Potassium carbonate ;  1 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  7 h, reflux
Referência
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Método de produção 13

Condições de reacção
1.1 Reagents: Acetic acid ;  12 h, 100 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 70 °C
Referência
Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a-dihydroimidazo[1,2-a]pyrimidin-3-amine via 4-phenylpyrimidin-2-amine
Ramade, Kadachha Raju; et al, World News of Natural Sciences, 2021, 37, 92-101

Método de produção 14

Condições de reacção
1.1 Solvents: Xylene ;  48 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1-Butanol ;  12 h, reflux
Referência
Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors
Guggilapu, Sravanthi Devi; et al, European Journal of Medicinal Chemistry, 2017, 128, 1-12

Método de produção 15

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 3 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium acetate Solvents: Water ;  neutralized, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt; 1 h, rt; 8 - 9 h, reflux
Referência
Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines
Komendantova, Anna S.; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4260-4264

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  1H-Imidazole, 1-methyl-, 4-methylbenzenesulfonate (1:1) Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 - 24 h, rt
Referência
Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation
Scapin, Elisandra; et al, Journal of Fluorine Chemistry, 2022, 257, 257-258

4-(4-Fluorophenyl)pyrimidin-2-amine Raw materials

4-(4-Fluorophenyl)pyrimidin-2-amine Preparation Products

4-(4-Fluorophenyl)pyrimidin-2-amine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:85979-49-3)4-(4-Fluorophenyl)pyrimidin-2-amine
Número da Ordem:A914980
Estado das existências:in Stock
Quantidade:5g/1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 12:54
Preço ($):701.0/184.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85979-49-3)4-(4-Fluorophenyl)pyrimidin-2-amine
A914980
Pureza:99%/99%
Quantidade:5g/1g
Preço ($):701.0/184.0
E- mail